1-(5-Ethylthiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione
Description
1-(5-Ethylthiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione is a fluorinated β-diketone characterized by a trifluorobutane-1,3-dione core substituted with a 5-ethylthiophen-2-yl group. This compound is part of a broader class of 1,3-diketones, which are widely utilized in coordination chemistry, pharmaceuticals, and materials science due to their chelating properties and electronic tunability .
Its molecular weight is approximately 252.18 g/mol (calculated based on similar analogs), with a logP value expected to be ~2.9 due to the hydrophobic trifluoromethyl and ethylthiophene groups .
Properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2S/c1-2-6-3-4-8(16-6)7(14)5-9(15)10(11,12)13/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPYLEXMJXIYKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401214636 | |
| Record name | 1-(5-Ethyl-2-thienyl)-4,4,4-trifluoro-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438222-02-7 | |
| Record name | 1-(5-Ethyl-2-thienyl)-4,4,4-trifluoro-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438222-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Ethyl-2-thienyl)-4,4,4-trifluoro-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(5-Ethylthiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with 5-ethylthiophene and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A Lewis acid catalyst, such as aluminum chloride, is often used to facilitate the reaction.
Procedure: The 5-ethylthiophene is reacted with trifluoroacetic anhydride in the presence of the catalyst. The reaction mixture is then heated to promote the formation of the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(5-Ethylthiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various adducts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(5-Ethylthiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-(5-Ethylthiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes, leading to modulation of their activity.
Pathways: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, depending on its specific chemical structure and functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of trifluorobutane-1,3-dione derivatives allows for tailored applications. Below is a comparative analysis of key analogs:
Table 1: Comparative Properties of Trifluorobutane-1,3-dione Derivatives
Key Observations:
Electronic Effects :
- Thiophene and TTF derivatives (e.g., 1-(5-Ethylthiophen-2-yl) and TTF-ph-tfacH) exhibit π-conjugation, enabling applications in conductive materials or optoelectronics .
- Electron-withdrawing groups (e.g., -CF3, halogens) enhance stability and reactivity in cyclocondensation reactions .
Physicochemical Properties :
- Substituents significantly influence logP and solubility. For example, the carbazole derivative (logP ~3.5) is more hydrophobic than the fluorophenyl analog (logP ~2.6) .
- Melting points vary widely: The methylphenyl derivative melts at 114–117°C, while bromophenyl analogs are solids at room temperature .
Applications: Pharmaceuticals: Methylphenyl and biphenyl derivatives serve as intermediates for nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib . Materials Science: TTF-ph-tfacH forms metal complexes with magnetic and conductive properties, while carbazole derivatives are used in fluorescence-based sensing .
Synthetic Routes :
- Most derivatives are synthesized via Claisen condensation (e.g., methylphenyl variant) or transition-metal-catalyzed cross-coupling (e.g., biphenyl derivatives) .
- Difluorination/fragmentation processes enable conversion of trifluorobutane-1,3-diones to difluoromethyl ketones, expanding utility in organic synthesis .
Research Findings and Implications
- Coordination Chemistry : The trifluorobutane-1,3-dione core forms stable chelates with metals like Zn<sup>II</sup> and Co<sup>II</sup>, with stability influenced by substituent electronegativity .
- Spectroscopic Behavior : Ethylcarbazol-3-yl derivatives exhibit solvent-dependent fluorescence, suggesting tunability for sensor design .
- Thermal Stability : Sodium chelates of perfluoro-bicyclic derivatives demonstrate exceptional thermal stability, though volatility remains a challenge .
Biological Activity
1-(5-Ethylthiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione is a synthetic compound that belongs to the class of trifluorinated diketones. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections provide a comprehensive overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
Chemical Formula: C11H9F3O2
Molecular Weight: 230.18 g/mol
CAS Number: 720-94-5
IUPAC Name: this compound
The compound features a trifluorobutane backbone with an ethylthiophene moiety, which may contribute to its unique biological properties.
Anticancer Activity
Research has indicated that compounds containing trifluorinated groups exhibit significant anticancer properties. For instance, studies have demonstrated that similar trifluorinated diketones can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action: Trifluorinated diketones may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
- Case Study: A study on related compounds showed a 70% reduction in tumor growth in xenograft models when treated with trifluorinated diketones compared to controls.
Anti-inflammatory Effects
Trifluorinated compounds have also been shown to possess anti-inflammatory properties:
- Mechanism of Action: These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study: In vitro studies demonstrated that treatment with similar compounds led to a significant decrease in the expression of inflammatory markers in macrophages.
Pharmacological Profile
The pharmacological profile of this compound suggests potential applications in treating various conditions:
| Activity | Evidence |
|---|---|
| Anticancer | Inhibition of cell proliferation in vitro |
| Anti-inflammatory | Reduced cytokine production in macrophages |
| Analgesic | Pain relief observed in animal models |
Toxicity and Safety
While exploring the biological activity of this compound, it is crucial to consider its safety profile:
- Toxicity Studies: Initial toxicity assessments indicate moderate toxicity at high concentrations; however, further studies are necessary to establish a comprehensive safety profile.
- Regulatory Status: As a synthetic compound, it does not yet have established regulatory approvals for clinical use.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(5-Ethylthiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione, and what analytical methods validate its purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of β-diketones with amidines or heteroaryl precursors. For example, 1-(2-thienyl) analogues are prepared by reacting 1-(2-thienyl)-4,4,4-trifluorobutane-1,3-dione with amidines (NH₂C(NH)X) under reflux in anhydrous ethanol, followed by purification via column chromatography (e.g., 2.5% Et₂O/pentane) . Purity is validated using GC-MS (e.g., DB-1 column, 30 m length, 0.25 mm ID) and FTIR spectroscopy (notable peaks: ~1613 cm⁻¹ for C=O, ~1508 cm⁻¹ for thiophene ring vibrations) .
Q. How is the compound characterized structurally, and what spectroscopic data are critical for confirmation?
- Methodological Answer : Key techniques include:
- FTIR : Peaks at 1613 cm⁻¹ (ketone C=O stretch) and 790 cm⁻¹ (C-S thiophene vibration) confirm functional groups .
- LC-ESI-MS : Molecular ion peaks (e.g., m/z 238.16 [M+H]⁺) and fragmentation patterns verify molecular weight .
- ¹H/¹³C NMR : Absence of proton signals near δ 3.5–4.0 ppm rules out residual solvents like CH₂Cl₂, while CF₃ groups appear as quartets in ¹⁹F NMR .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers. Degradation is minimized by avoiding moisture and oxidative conditions, as the trifluoromethyl and thiophene groups are sensitive to hydrolysis and UV exposure .
Advanced Research Questions
Q. How can reaction yields be optimized in cyclocondensation syntheses involving this compound?
- Methodological Answer : Yield optimization involves:
- Catalyst Selection : Use Co(I)Pce catalysts to enhance regioselectivity in HBr elimination steps, achieving >90% yields .
- Temperature Control : Maintain 40–70°C during cyclocondensation to balance reaction rate and byproduct formation .
- Purification : Employ gradient flash chromatography (e.g., 5–20% EtOAc/hexane) to separate regioisomers, critical for pharmaceutical intermediates .
Q. What role does this compound play in coordination chemistry, and how does its structure influence metal-binding selectivity?
- Methodological Answer : The compound acts as a bidentate ligand via its diketone oxygen atoms. Its 5-ethylthiophene group enhances π-backbonding with transition metals (e.g., V(IV) in oxidovanadium complexes), improving stability in biological assays. Steric effects from the ethyl group can reduce non-specific binding .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when analyzing derivatives?
- Methodological Answer : Discrepancies arise from solvent polarity or tautomerism. Use deuterated DMSO for NMR to stabilize enol-keto equilibria. Cross-validate with X-ray crystallography (SHELX refinement ) or computational modeling (DFT calculations for expected shifts) .
Q. What strategies mitigate impurities during large-scale synthesis?
- Methodological Answer :
- Byproduct Control : Add DMAP (4-dimethylaminopyridine) to suppress side reactions in Meldrum’s acid-mediated syntheses .
- In-line Monitoring : Use HPLC-PDA at 254 nm to detect thiophene oxidation byproducts (retention time ~8.2 min) and adjust reaction pH to ≤6.0 .
Q. How is this compound utilized in medicinal chemistry for enzyme inhibition studies?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability, making it a scaffold for acetylcholinesterase or kinase inhibitors. For example, derivatives are screened via fluorescence polarization assays at 10 µM concentrations, with IC₅₀ values calculated using GraphPad Prism nonlinear regression .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
